molecular formula C17H16ClN3O B3058033 2-Chloro-6-morpholino-4-(o-tolyl)nicotinonitrile CAS No. 873443-68-6

2-Chloro-6-morpholino-4-(o-tolyl)nicotinonitrile

Katalognummer: B3058033
CAS-Nummer: 873443-68-6
Molekulargewicht: 313.8 g/mol
InChI-Schlüssel: QWLSLHLQSZFTHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-6-morpholino-4-(o-tolyl)nicotinonitrile is a chemical compound with the molecular formula C17H16ClN3O. It is a derivative of nicotinonitrile, characterized by the presence of a chloro group, a morpholino group, and an o-tolyl group attached to the nicotinonitrile core. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Vorbereitungsmethoden

The synthesis of 2-Chloro-6-morpholino-4-(o-tolyl)nicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloronicotinonitrile, morpholine, and o-toluidine.

    Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI).

    Reaction Steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

2-Chloro-6-morpholino-4-(o-tolyl)nicotinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation with strong oxidizing agents can lead to the formation of corresponding oxides.

    Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.

Common reagents used in these reactions include sodium hydroxide (NaOH), hydrochloric acid (HCl), and hydrogen peroxide (H2O2). The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-Chloro-6-morpholino-4-(o-tolyl)nicotinonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Wirkmechanismus

The mechanism of action of 2-Chloro-6-morpholino-4-(o-tolyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

2-Chloro-6-morpholino-4-(o-tolyl)nicotinonitrile can be compared with other similar compounds, such as:

    2-Chloro-4-(2-methylphenyl)-6-morpholin-4-ylpyridine-3-carbonitrile: This compound shares a similar core structure but differs in the position of the substituents.

    2-Chloro-6-morpholino-4-phenylpyridine-3-carbonitrile: This compound has a phenyl group instead of an o-tolyl group, leading to different chemical and biological properties.

Eigenschaften

CAS-Nummer

873443-68-6

Molekularformel

C17H16ClN3O

Molekulargewicht

313.8 g/mol

IUPAC-Name

2-chloro-4-(2-methylphenyl)-6-morpholin-4-ylpyridine-3-carbonitrile

InChI

InChI=1S/C17H16ClN3O/c1-12-4-2-3-5-13(12)14-10-16(20-17(18)15(14)11-19)21-6-8-22-9-7-21/h2-5,10H,6-9H2,1H3

InChI-Schlüssel

QWLSLHLQSZFTHN-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2=CC(=NC(=C2C#N)Cl)N3CCOCC3

Kanonische SMILES

CC1=CC=CC=C1C2=CC(=NC(=C2C#N)Cl)N3CCOCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.